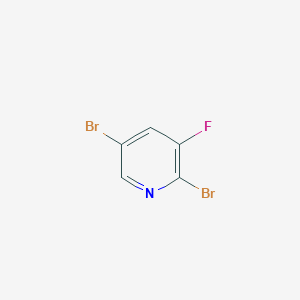

2,5-Dibromo-3-fluoropyridine

Overview

Description

2,5-Dibromo-3-fluoropyridine is a chemical compound with the molecular formula C5H2Br2FN . It has a molecular weight of 254.88 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of 2,5-Dibromo-3-fluoropyridine and similar compounds involves various methods. For instance, the synthesis of fluorinated pyridines involves the introduction of fluorine atoms into lead structures . The Umemoto reaction and Balts-Schiemann reaction are some of the methods used .Molecular Structure Analysis

The InChI code for 2,5-Dibromo-3-fluoropyridine is 1S/C5H2Br2FN/c6-3-1-4(8)5(7)9-2-3/h1-2H . This indicates the molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions involving 2,5-Dibromo-3-fluoropyridine are complex. For example, the Suzuki reaction of 3 with a range of aryl iodides gave 3-monosubstituted 5-bromo-2-fluoropyridines in excellent yields .Physical And Chemical Properties Analysis

2,5-Dibromo-3-fluoropyridine is a solid at room temperature . The compound has a density of 2.137±0.06 g/cm3 .Scientific Research Applications

Synthesis of Fluorinated Pyridines

Fluorinated pyridines are compounds with significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine atoms, which are strong electron-withdrawing substituents, gives these compounds reduced basicity and reactivity compared to their chlorinated and brominated analogues . 2,5-Dibromo-3-fluoropyridine can serve as a precursor in the synthesis of various fluoropyridines, including those substituted with additional fluorine atoms.

Radiopharmaceuticals

The synthesis of 18 F-substituted pyridines is of special interest for their potential use as imaging agents in medical applications, particularly in positron emission tomography (PET) scans . 2,5-Dibromo-3-fluoropyridine could be used as a starting material for the preparation of these radiolabeled compounds.

Agricultural Chemistry

In the search for new agricultural products with improved properties, the introduction of fluorine atoms into lead structures is a common modification2,5-Dibromo-3-fluoropyridine has been used as a starting material for the synthesis of herbicides and insecticides .

Pharmaceutical Development

Approximately 10% of pharmaceuticals used in medical treatment contain a fluorine atom. The unique properties conferred by the fluorine atom make 2,5-Dibromo-3-fluoropyridine a valuable intermediate in the development of new medicinal compounds .

Material Science

The unique properties of fluorinated pyridines also extend to material science, where they can be used to create materials with specific electronic or physical properties2,5-Dibromo-3-fluoropyridine can contribute to the development of advanced materials with tailored characteristics .

Organic Synthesis

As a versatile building block in organic synthesis, 2,5-Dibromo-3-fluoropyridine can be involved in various substitution reactions to create a wide array of organic compounds. Its reactivity allows for selective transformations that are crucial in complex molecule construction .

Environmental Chemistry

The study of the environmental fate of fluorinated compounds is an important aspect of environmental chemistry2,5-Dibromo-3-fluoropyridine can be used to study degradation pathways and the impact of fluorinated compounds on ecosystems .

Analytical Chemistry

In analytical chemistry, fluorinated compounds can serve as standards or reagents in the analysis of complex mixtures2,5-Dibromo-3-fluoropyridine could be used to develop new analytical methods or improve existing ones .

Safety and Hazards

Future Directions

The future directions for 2,5-Dibromo-3-fluoropyridine and similar compounds involve their use in various fields. For instance, fluoropyridines are used in the search for new agricultural products having improved physical, biological, and environmental properties . They are also used in the medical treatment, with about 10% of the total sales of pharmaceuticals currently used for the medical treatment being drugs containing fluorine atom .

properties

IUPAC Name |

2,5-dibromo-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2FN/c6-3-1-4(8)5(7)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEENLQKOTDHQEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625579 | |

| Record name | 2,5-Dibromo-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dibromo-3-fluoropyridine | |

CAS RN |

156772-60-0 | |

| Record name | 2,5-Dibromo-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dibromo-3-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

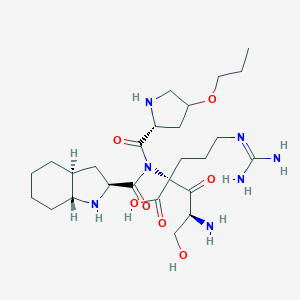

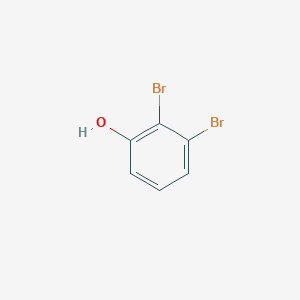

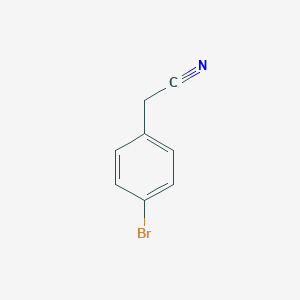

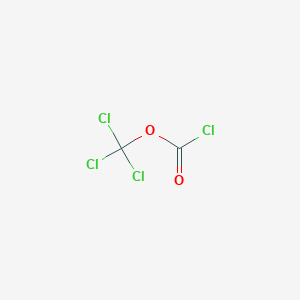

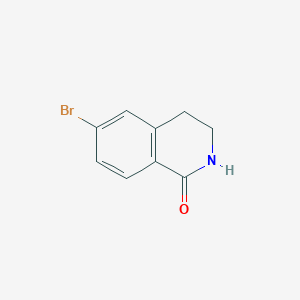

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q & A

Q1: What is the significance of 2,5-dibromo-3-fluoropyridine in the synthesis of liquid crystal compounds?

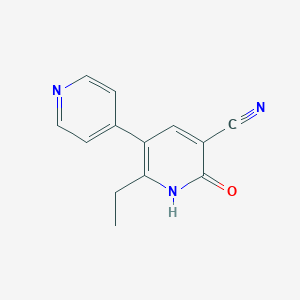

A1: 2,5-Dibromo-3-fluoropyridine serves as a crucial intermediate in synthesizing 3-fluoropyridine-based liquid crystal compounds []. The bromine atoms at the 2- and 5- positions can be substituted with various side chains to fine-tune the properties of the final liquid crystal molecule. This flexibility allows for the creation of compounds with desired characteristics, such as specific spontaneous polarization values and melting points, which are essential for liquid crystal applications.

Q2: How is 2,5-dibromo-3-fluoropyridine synthesized according to the provided abstract?

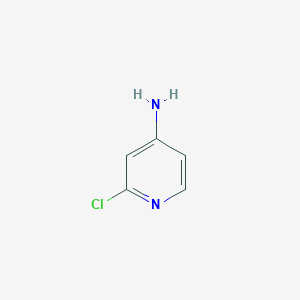

A2: The abstract outlines a multi-step synthesis starting from either 2-amino-5-bromopyridine or 3-fluoro-2-hydroxypyridine. These starting materials undergo a series of reactions to ultimately yield 2,5-dibromo-3-fluoropyridine. The specific reaction conditions and reagents used in each step are not detailed in the abstract [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B126390.png)